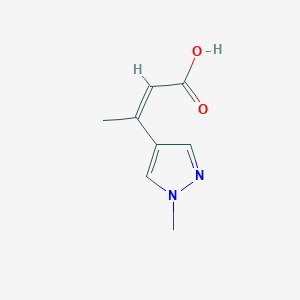

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid

Description

Properties

IUPAC Name |

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDYFQBZMRLJBH-UTCJRWHESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C1=CN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by methylation at the 1-position.

Introduction of the butenoic acid moiety: This step involves the reaction of the methylpyrazole with an appropriate precursor, such as a halogenated butenoic acid derivative, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated derivatives.

Scientific Research Applications

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: It could be investigated for its therapeutic potential in treating various diseases.

Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid and related but-2-enoic acid derivatives from the provided evidence:

Key Comparative Insights:

- Electronic Effects : The carboxylic acid group in the target compound confers higher acidity (pKa ~4–5) compared to the alcohol in compound 177 (pKa ~16–18) and the amide in 155 (pKa ~17–20). This acidity may enhance salt formation in biological systems.

- Reactivity : The (Z)-configuration may lead to distinct regioselectivity in cycloadditions compared to (E)-isomers or compounds with bulky substituents (e.g., dithiane in 177).

- Synthetic Utility : Unlike compound 155, which contains a bromine atom for further functionalization, the pyrazole group in the target compound could participate in coordination chemistry or π-π stacking interactions.

Research Findings and Implications

- Biological Activity : Pyrazole-containing analogs are frequently explored as kinase inhibitors or anti-inflammatory agents due to their ability to mimic purine motifs. The methyl group may reduce metabolic degradation compared to unmethylated pyrazoles.

- Stereochemical Influence : The (Z)-configuration could favor specific binding conformations in enzyme active sites, as seen in related α,β-unsaturated acids used in asymmetric catalysis .

- Thermodynamic Stability: The conjugated double bond in but-2-enoic acid derivatives typically stabilizes the molecule, but steric hindrance from the pyrazole substituent might affect crystallization behavior.

Biological Activity

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid, a pyrazole derivative, has attracted attention for its diverse biological activities, particularly in anti-inflammatory and anticancer contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a butenoic acid moiety, which enhances its lipophilicity and solubility properties. The presence of the methyl group on the pyrazole ring is crucial for its biological interactions, allowing it to modulate various molecular targets within biological systems.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Anticancer Activity

The compound has shown promising anticancer effects against various cancer cell lines. Studies demonstrate that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to affect the expression of apoptotic genes such as Bax and p53 while downregulating anti-apoptotic factors like Bcl2 and CDK4 .

The precise mechanism of action involves interaction with specific receptors and enzymes. The compound's ability to bind to molecular targets allows it to exert its biological effects effectively. Ongoing studies aim to elucidate these interactions further, focusing on its role in modulating cellular signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In vitro Studies : In vitro assays demonstrated that the compound significantly inhibited the proliferation of lung carcinoma (A549) and colon cancer (HCT116) cell lines, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Detailed mechanistic studies revealed that treatment with this compound led to increased expression levels of pro-apoptotic genes while decreasing those of anti-apoptotic genes in treated cancer cells .

- Comparative Analysis : Comparative studies with other pyrazole derivatives showed that this compound exhibited superior efficacy in reducing inflammation markers in cellular models.

Table: Summary of Biological Activities

Q & A

Q. Basic Research Focus

- HPLC with PDA Detection : Resolves impurities and degradation products (e.g., isomerization to the E-form or decarboxylated byproducts) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 195.08) and fragmentation patterns .

- Collision Cross-Section (CCS) Data : Predicts structural stability via ion mobility spectrometry (e.g., CCS values for [M+H]<sup>+</sup> = 136.7 Ų) .

How does the Z-configuration influence its reactivity in Michael addition or cycloaddition reactions?

Advanced Research Focus

The Z-configuration enhances electron-withdrawing effects of the enoic acid, making the β-carbon more electrophilic. This facilitates:

- Nucleophilic Additions : Amines or thiols attack the β-position regioselectively, as seen in analogous enoic acid derivatives .

- Diels-Alder Reactions : The conjugated diene system reacts with dienophiles (e.g., maleic anhydride) to form six-membered rings .

- Photochemical Reactivity : Z→E isomerization under UV light can alter reaction pathways, requiring inert conditions for stability .

What computational methods are suitable for predicting its biological interactions or physicochemical properties?

Q. Advanced Research Focus

- Molecular Dynamics Simulations : Model interactions with enzyme active sites (e.g., COX-2 or kinases) using docking software (AutoDock Vina) .

- DFT Calculations : Predict acid dissociation constants (pKa) and HOMO-LUMO gaps to assess redox activity .

- QSAR Models : Relate substituent effects (e.g., pyrazole methylation) to bioactivity using datasets from analogs like (Z)-4-(p-tolyl)but-2-enoic acid .

How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for structural verification?

Q. Advanced Research Focus

- Multi-Technique Cross-Validation : Combine <sup>13</sup>C NMR (carbonyl signal at ~170 ppm) with IR (C=O stretch at 1680–1720 cm⁻¹) to confirm the enoic acid moiety .

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., -OH in degradation products) .

- 2D NMR (COSY, HSQC) : Assign overlapping peaks in crowded regions, such as pyrazole ring protons .

What are the structure-activity relationships (SAR) for this compound compared to analogs?

Q. Basic Research Focus

What are the stability challenges during long-term storage, and how can they be mitigated?

Q. Advanced Research Focus

- Degradation Pathways : Hydrolysis of the enoic acid group or Z→E isomerization .

- Storage Recommendations :

- Temperature : –20°C under nitrogen atmosphere.

- Solvent : Lyophilize and store in anhydrous DMSO (<0.1% H2O) .

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidation .

How can derivatives be designed to enhance solubility without compromising bioactivity?

Q. Advanced Research Focus

- Pro-drug Strategies : Convert -COOH to amides or esters (e.g., methyl ester derivatives) for improved lipophilicity .

- PEGylation : Attach polyethylene glycol chains to the pyrazole nitrogen, as shown in morpholine-containing analogs .

- Salt Formation : Use sodium or potassium salts to enhance aqueous solubility .

What in vitro assays are recommended for preliminary evaluation of its biological activity?

Q. Basic Research Focus

- Enzyme Inhibition Assays : Test against COX-2, kinases, or phosphodiesterases using fluorescence-based kits .

- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .

- Antimicrobial Disk Diffusion : Assess activity against Gram-positive/negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.